(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one
Overview
Description
(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intermediate in Biologically Active Compounds : The compound is an important intermediate in synthesizing many biologically active compounds, such as osimertinib. Its synthesis method can be optimized for specific applications (Zou, Jiang, Jia, & Zhu, 2018).
Synthesis of Highly Functionalized 1-Heteroaroyl-1,3-butadienes : Microwave-assisted cycloaddition of electron-poor acetylenes to this compound leads to the synthesis of highly functionalized 1-heteroaroyl-1,3-butadienes, which have potential applications in organic synthesis (Bezenšek et al., 2010).
Synthesis of Novel 2-(2-Furyl)-cis-3-hydroxychromanones : Through hypervalent iodine oxidation, this compound is used in the synthesis of novel 2-(2-furyl)-cis-3-hydroxychromanones and their derivatives (Prakash & Mendiratta, 1992).
Nonlinear Optical Properties : It exhibits potential as an optical limiter due to its switch from saturable to reverse saturable absorption with increased excitation intensity. This makes it useful in the field of nonlinear optics (Henari & Asiri, 2011).
Antibacterial and Antifungal Activity : Enaminone complexes, which can be derived from this compound, show promising antibacterial and fungal activity against various bacteria and fungi (Jeragh & Elassar, 2015).
Crystal Structure Analysis : The crystal structure of related compounds reveals specific geometric properties, which can be important for understanding their chemical behavior and potential applications in material science (Furmanova et al., 1991).
Hydrogen Bond Formation : 1-Aryl-3-(dimethylamino)propenones, a class of compounds including this chemical, are excellent proton acceptors for hydrogen bonds, forming intra- and intermolecular hydrogen bonds and producing one- and two-dimensional H-bridged polymers (Pleier, Herdtweck, Mason, & Thiel, 2003).
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMFPCLBMUFJGR-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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